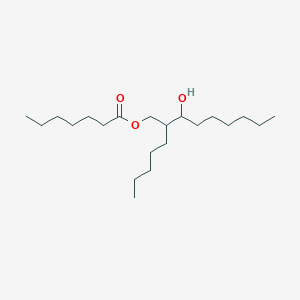

3-Hydroxy-2-pentylnonyl heptanoate

Beschreibung

Eigenschaften

CAS-Nummer |

49562-88-1 |

|---|---|

Molekularformel |

C21H42O3 |

Molekulargewicht |

342.6 g/mol |

IUPAC-Name |

(3-hydroxy-2-pentylnonyl) heptanoate |

InChI |

InChI=1S/C21H42O3/c1-4-7-10-13-16-20(22)19(15-12-9-6-3)18-24-21(23)17-14-11-8-5-2/h19-20,22H,4-18H2,1-3H3 |

InChI-Schlüssel |

HSGDEAZAEPDKAI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC(C(CCCCC)COC(=O)CCCCCC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Conventional Acid-Catalyzed Esterification

The most widely documented method involves acid-catalyzed esterification between heptanoic acid and 3-hydroxy-2-pentylnonanol. Sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH) are typical catalysts, operating at 120–140°C under reflux conditions. The reaction follows a nucleophilic acyl substitution mechanism, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the acid.

Key Parameters:

- Catalyst Loading : 0.1–1.0 mol% relative to the acid.

- Reaction Time : 7–24 hours for >90% conversion.

- Yield : 85–95% after purification via distillation or liquid-liquid extraction.

Azeotropic removal of water using Dean-Stark apparatus improves equilibrium displacement. For example, a 96% yield was achieved for structurally analogous allyl heptanoate using p-TsOH at 140°C.

Enzyme-Catalyzed Synthesis

Lipase B from Candida antarctica (CAL-B) immobilized on acrylic resin enables solvent-free esterification under mild conditions (50–60°C). This method avoids side reactions and simplifies purification.

Advantages:

- Selectivity : No protection of the hydroxyl group is required due to enzyme specificity.

- Conversion : 75–85% after 48 hours, with potential for reuse over 10 cycles.

- Sustainability : Eliminates corrosive acids and reduces waste.

A comparative study on hexanoic acid esters demonstrated that para-substituted alcohols (e.g., 4-hydroxybenzyl alcohol) achieve higher conversions (80%) than ortho-substituted analogs (50%) due to steric hindrance.

Industrial-Scale Continuous Flow Reactors

Large-scale production employs continuous flow reactors with acidic ion-exchange resins (e.g., Amberlyst®) as heterogeneous catalysts. This system enhances heat transfer and reduces reaction time from hours to minutes.

Process Overview:

- Feedstock Mixing : Heptanoic acid and 3-hydroxy-2-pentylnonanol are fed at stoichiometric ratios.

- Reactor Conditions : 130–150°C, 10–20 bar pressure, residence time of 5–10 minutes.

- Product Isolation : Inline separation via phase splitting removes water, yielding >98% purity.

Table 1: Industrial vs. Batch Esterification

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Temperature | 120–140°C | 130–150°C |

| Catalyst | H₂SO₄ | Amberlyst® 36 |

| Throughput | 50 kg/day | 500 kg/day |

| Energy Consumption | High | Reduced by 40% |

Emerging Methodologies

Challenges and Optimization Strategies

- Byproduct Formation : Transesterification or dehydration may occur above 150°C. Kinetic control via temperature modulation minimizes this.

- Catalyst Deactivation : Sulfuric acid causes equipment corrosion. Substitution with solid acids (e.g., zeolites) or enzymes mitigates this.

- Cost Efficiency : 3-Hydroxy-2-pentylnonanol accounts for 70% of raw material costs. In-situ generation via hydroformylation of 1-pentene is under exploration.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-2-pentylnonyl heptanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 3-oxo-2-pentylnonyl heptanoate or 3-carboxy-2-pentylnonyl heptanoate.

Reduction: Formation of 3-hydroxy-2-pentylnonanol.

Substitution: Formation of amides or other esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-2-pentylnonyl heptanoate has various applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism.

Medicine: Explored for its potential therapeutic properties, including its use as a prodrug for delivering active pharmaceutical ingredients.

Industry: Utilized in the formulation of fragrances, flavorings, and as a plasticizer in polymer production.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-2-pentylnonyl heptanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis can modulate various biological processes, including lipid metabolism and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Properties

Heptanoate esters vary in their alkyl/aryl substituents, influencing their physical and chemical behaviors. Key examples include:

Notes:

- 3-Hydroxy-2-pentylnonyl heptanoate likely shares hydrophobicity and enzymatic interactions with these analogs but differs in steric effects due to its branched hydroxylated chain.

- Ethyl heptanoate’s role in odor-active compounds (ROAV >1) highlights the importance of ester chain length in sensory thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.